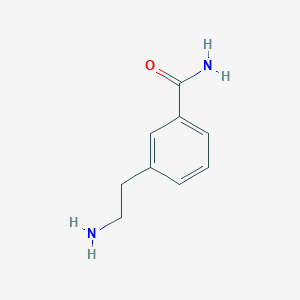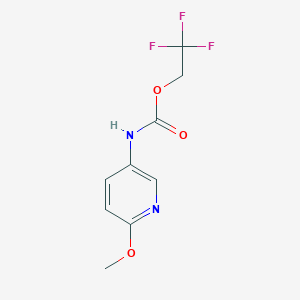
Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate
Overview
Description
Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate is1S/C14H14N2O2/c1-3-18-14(17)12-9-10(2)15-13(16-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate is a solid substance . It has a predicted boiling point of approximately 316.5°C at 760 mmHg . The predicted density is approximately 1.1 g/cm3 , and the predicted refractive index is n20D 1.56 .Scientific Research Applications
Synthesis and Crystal Structure
Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate is involved in the synthesis of novel compounds with potential biological activities. For instance, derivatives of this compound have been synthesized and characterized using various spectroscopic techniques and crystallography. These derivatives show different molecular conformations and hydrogen-bond interactions, highlighting their structural diversity (Stolarczyk et al., 2018).
Cytotoxic Activity
Certain derivatives synthesized from Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate have been examined for cytotoxicity against various human cell lines, including cancer cells. Some derivatives exhibit selective cytotoxicity, providing insights into the development of potential therapeutic agents (Stolarczyk et al., 2018).
Antimicrobial Agents
Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate has been used to synthesize derivatives with potential antimicrobial properties. These derivatives have been tested against various pathogenic microorganisms, showing promising results in inhibiting microbial growth (El-kerdawy et al., 1990).
Nonlinear Optical Properties
Derivatives of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate have been studied for their nonlinear optical (NLO) properties. These studies include density functional theory (DFT) calculations and time-dependent DFT (TDDFT) analyses, revealing their potential applications in optoelectronic and high-tech applications (Hussain et al., 2020).
Pharmaceutical Applications
Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate is also involved in the synthesis of pharmaceutical compounds. Its derivatives have been explored for various pharmacological activities, including cerebral protective agents with anti-anoxic and anti-lipid peroxidation activities (Kuno et al., 1993).
properties
IUPAC Name |
ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-14(17)12-9-10(2)15-13(16-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVOHNGNWKPBFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1519278.png)
![2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1519281.png)










